
In-Depth Technical Guide: The HBB: c.119A > G
(Hb Tianshui) Mutation

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: hemoglobin Tianshui

Cat. No.: B1178653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rare beta-globin gene mutation,

HBB: c.119A > G, also known as Hemoglobin (Hb) Tianshui. This document details its

inheritance pattern, clinical significance, and the methodologies for its detection and

characterization.

Introduction to the HBB: c.119A > G Mutation
The HBB: c.119A > G mutation is a point mutation in the beta-globin gene, located on

chromosome 11, which is responsible for producing the beta-globin chain of hemoglobin.[1]

This specific mutation involves the substitution of an adenine (A) with a guanine (G) at

nucleotide position 119 of the HBB gene. This results in an amino acid change from glutamine

to arginine at codon 39 of the beta-globin chain (β39(C5)Gln→Arg).[2] This structural variant is

known as Hb Tianshui.[2]

Hemoglobin variants are qualitative abnormalities resulting from the production of structurally

altered globin proteins.[2] The clinical manifestations of these variants can range from being

entirely asymptomatic to causing severe hemoglobinopathies, depending on the nature of the

mutation and whether it is inherited in a heterozygous, homozygous, or compound

heterozygous state.[2] Hb Tianshui is considered a rare β-globin variant.[2]
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Like other beta-globin gene mutations, HBB: c.119A > G follows an autosomal co-dominant or

recessive inheritance pattern.[1]

Heterozygous State (Carrier/Trait): An individual with one copy of the HBB: c.119A > G

mutation and one normal HBB gene (HbA/Hb Tianshui) is a carrier. Generally, carriers of

beta-thalassemia or minor hemoglobin variants are asymptomatic or may present with mild

microcytic anemia.[1] Due to the rarity of Hb Tianshui, detailed hematological data for simple

heterozygotes are not widely available in the literature.

Homozygous State: An individual who inherits the HBB: c.119A > G mutation from both

parents would be homozygous for Hb Tianshui. The clinical phenotype for this state is

currently unknown, as no cases have been reported in the scientific literature.

Compound Heterozygous State: An individual can inherit the HBB: c.119A > G mutation from

one parent and a different HBB gene mutation (e.g., Hb S, β-thalassemia) from the other

parent. The clinical severity of this condition depends on the interaction between the two

different hemoglobin variants.[3] For instance, individuals who are compound heterozygous

for Hb Tianshui and Hb S (HBB: c.20A > T) have been reported.[2] Interestingly, these

individuals did not present with the typical symptoms of sickle cell disease.[2]

Below is a diagram illustrating the inheritance pattern for two heterozygous parents.

Caption: Autosomal inheritance pattern of Hb Tianshui.

Data Presentation: Hematological Parameters
Quantitative data for the HBB: c.119A > G mutation is limited due to its rarity. The table below

summarizes the available hematological data for two reported cases of individuals compound

heterozygous for Hb S and Hb Tianshui. Data for simple heterozygotes (carriers) and

homozygotes are not available in the literature.
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Parameter
Case 1 (HbS/Hb
Tianshui)[2]

Case 2 (HbS/Hb
Tianshui with α-
thalassemia trait)
[2]

Normal Adult
Range[1]

Hemoglobin (Hb) 12.55 g/dL 10.35 g/dL

13.2-16.6 g/dL (Male),

11.6-15.0 g/dL

(Female)

Mean Corpuscular

Volume (MCV)
83.35 fL 66.7 fL 80-100 fL

Mean Corpuscular

Hemoglobin (MCH)
28.85 pg 22.55 pg 27-32 pg

Hematocrit (PCV) Not Reported 0.31 L/L

0.40-0.52 L/L (Male),

0.37-0.47 L/L

(Female)

Hemoglobin F (HbF) Not Reported 4.7% < 2.0%

Experimental Protocols
The detection and confirmation of the HBB: c.119A > G mutation involve a multi-step process,

beginning with protein-level analysis and culminating in DNA sequencing for definitive

identification.

Hemoglobin Analysis by Cation-Exchange High-
Performance Liquid Chromatography (CE-HPLC)
CE-HPLC is a primary screening method for hemoglobin variants.[4] For Hb Tianshui, specific

chromatographic patterns have been observed.[2]

Methodology:

Sample Preparation: Whole blood collected in EDTA tubes is lysed to release hemoglobin.

Instrumentation: An automated HPLC system (e.g., Bio-Rad Variant II β-thalassemia short

program) is used.[5]
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Principle: The hemolysate is injected into a cation-exchange column. A phosphate buffer

gradient with increasing ionic strength is used to elute different hemoglobin fractions at

characteristic retention times (RT).[6] The eluted fractions are detected by a photometer at

415 nm.

Expected Results for Hb Tianshui:

Hb Tianshui seems to mimic other variants that elute in the HbA2 window.[2]

A characteristic pattern for Hb Tianshui in compound heterozygosity with HbS includes a

small, unknown peak eluting at a retention time of approximately 2.1 minutes.[2]

Another characteristic feature is a small peak at the base of the beginning of the

prominent peak in the HbA2 window.[2]

The presence of a prominent peak in the HbA2 window along with these features should

raise suspicion for Hb Tianshui, especially if alkaline electrophoresis shows a thick band in

the HbS/D zone.[2]

Molecular Analysis by DNA Sequencing
Direct sequencing of the HBB gene is the gold standard for confirming the HBB: c.119A > G

mutation.[2]

Methodology:

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a

commercial DNA extraction kit.

Polymerase Chain Reaction (PCR) Amplification: The region of the HBB gene containing

codon 39 (located in exon 2) is amplified using PCR.

Primer Design: Primers are designed to flank exon 2 of the HBB gene. An example of a

primer set for amplifying a region including exon 2 is:

Forward Primer: 5'-GTACGGCTGTCATCACTTAGACCTCA-3'[5]

Reverse Primer: 5'-TTTCCCAAGGTTTGAACTAGCTCTT-3'[5]
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PCR Conditions: A typical PCR protocol would be:

Initial denaturation: 95°C for 5 minutes.

35 cycles of:

Denaturation: 98°C for 45 seconds.

Annealing: 66°C for 45 seconds.

Extension: 72°C for 3 minutes.

Final extension: 72°C for 10 minutes.[5]

PCR Product Purification: The amplified DNA fragment is purified to remove primers and

unincorporated nucleotides.

Sanger Sequencing: The purified PCR product is sequenced using a dye-terminator cycle

sequencing kit and analyzed on an automated capillary electrophoresis DNA sequencer.

Data Analysis: The resulting DNA sequence is compared to the reference sequence of the

HBB gene (NCBI Reference Sequence: NG_000007.3) to identify the c.119A > G mutation at

codon 39.

Visualization of Diagnostic Workflow
The following diagram outlines the logical workflow for the diagnosis of the HBB: c.119A > G

mutation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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